

Onvansertib Technical Support Center: Dose Adjustments for Adverse Events

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Compound of Interest

Compound Name: Onvansertib

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This technical support center provides guidance on managing adverse events (AEs) observed in clinical trials of **Onvansertib**, with a focus on recommended dose adjustments. The information is compiled from published data from clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with **Onvansertib**?

A1: In clinical trials of **Onvansertib** in combination with FOLFIRI and bevacizumab, the most frequently reported treatment-emergent adverse events (TEAEs) of any grade include fatigue, neutropenia, nausea, diarrhea, and stomatitis. Grade 3 and 4 TEAEs are also observed, with neutropenia being the most common.^[1]

Q2: Are there established dose levels for **Onvansertib** in clinical trials?

A2: Yes, **Onvansertib** has been evaluated at various dose levels in clinical trials. In a phase 1b study for metastatic colorectal cancer (mCRC), dose escalation proceeded through 12 mg/m², 15 mg/m², and 18 mg/m².^[2] The recommended Phase 2 dose (RP2D) in combination with FOLFIRI and bevacizumab was established at 15 mg/m² administered on days 1-5 and 15-19 of a 28-day cycle.^{[2][3]} In a different trial for first-line treatment of RAS-mutated mCRC, **Onvansertib** was evaluated at 20 mg and 30 mg doses in combination with standard-of-care chemotherapy and bevacizumab.^{[4][5][6]}

Q3: What is the general approach to managing adverse events during **Onvansertib** treatment?

A3: The management of adverse events, particularly Grade 3 or 4 toxicities, typically involves a combination of dose interruption, dose delay, and supportive care.^[7] For neutropenia, management strategies have included the addition of growth factor support and the removal of the 5-FU bolus from the FOLFIRI regimen.^[3] Treatment modifications or delays are based on the resolution of the toxicity from the previous cycle.^[7]

Troubleshooting Guide: Dose Adjustments for Specific Adverse Events

While a specific, publicly available dose reduction schedule for **Onvansertib** is not detailed in the reviewed literature, the following guidance is based on the management strategies reported in clinical trials.

Hematological Toxicities

Neutropenia is the most common dose-limiting toxicity.

Table 1: Summary of Dosing and High-Grade Neutropenia in Key **Onvansertib** Trials

Clinical Trial	Onvansertib Dose	Combination Regimen	Rate of Grade 3/4 Neutropenia
Phase 1b (mCRC)	12, 15, 18 mg/m ²	FOLFIRI + Bevacizumab	Dose-limiting toxicities observed, including Grade 4 neutropenia at 15 mg/m ² and 18 mg/m ² , and Grade 4 febrile neutropenia at 12 mg/m ² . ^[2]
Phase 2 (mCRC)	15 mg/m ² (RP2D)	FOLFIRI + Bevacizumab	Grade 3: 35.8%, Grade 4: 5.7% ^[1]

Management of Neutropenia:

- **Grade 3-4 Neutropenia:** The primary management strategy reported is the modification of the accompanying chemotherapy, specifically the discontinuation of the 5-fluorouracil (5-FU) bolus in subsequent cycles of FOLFIRI. The use of granulocyte colony-stimulating factor (G-CSF) is also a reported supportive care measure.
- **Onvansertib Dose Modification:** While not explicitly detailed with specific dose levels, temporary interruption of **Onvansertib** dosing is a potential course of action until the adverse event resolves. The decision to restart **Onvansertib**, and at what dose, should be based on clinical judgment and the resolution of the toxicity.

Non-Hematological Toxicities

Other reported Grade 3 or higher adverse events include hypertension, diarrhea, and nausea.

Management of Non-Hematological Toxicities:

- **Grade 3-4 Non-Hematological Toxicities:** A temporary interruption of **Onvansertib** is recommended until the toxicity resolves to Grade 1 or baseline.
- **Re-initiation of Dosing:** Upon resolution of the toxicity, a clinical decision should be made regarding re-challenging with **Onvansertib** at the same or a reduced dose level.

Experimental Protocols

The dose escalation and determination of the recommended phase 2 dose (RP2D) in the key clinical trials for mCRC followed a standard 3+3 dose-escalation design.

Phase 1b Dose-Escalation Protocol (NCT03829410):

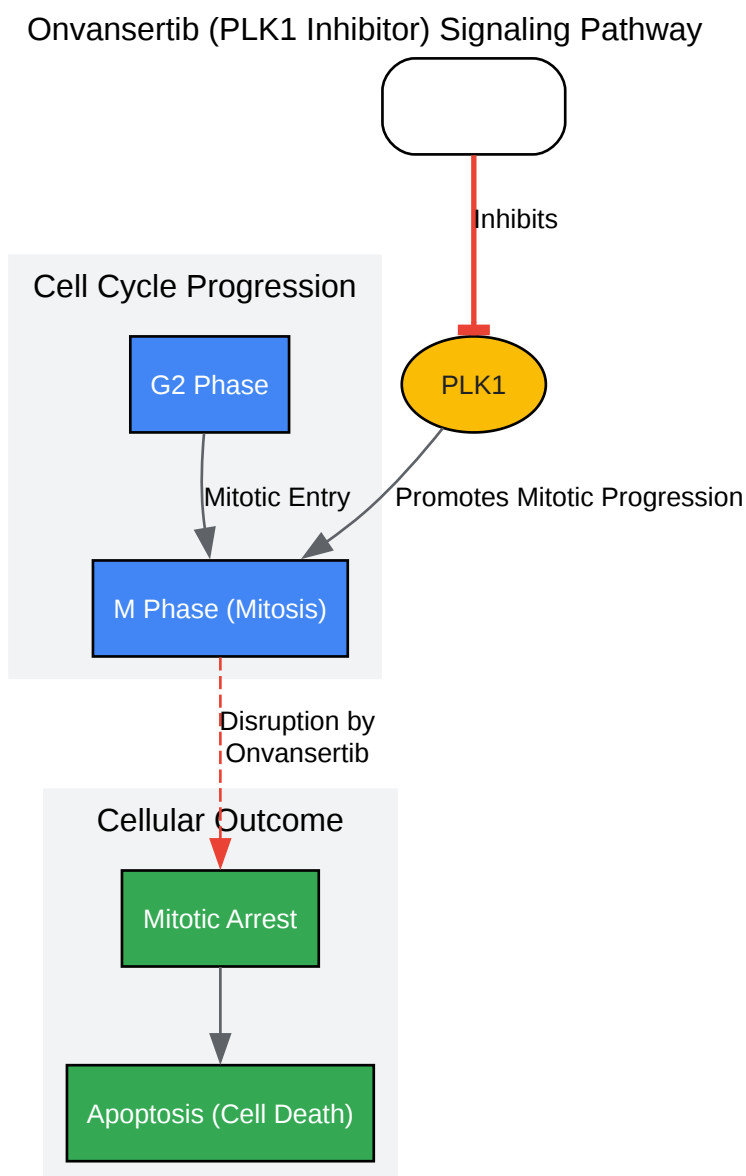
- **Patient Cohorts:** Patients were enrolled in cohorts of three.
- **Dose Escalation:** **Onvansertib** was administered at escalating doses of 12 mg/m², 15 mg/m², and 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle, in combination with FOLFIRI and bevacizumab.[2]
- **Dose-Limiting Toxicity (DLT) Assessment:** DLTs were evaluated during the first cycle of treatment.

- **Maximum Tolerated Dose (MTD) Determination:** If no DLTs were observed in a cohort of three patients, the dose was escalated for the next cohort. If one DLT was observed, the cohort was expanded to six patients. The MTD was defined as the highest dose at which no more than one out of six patients experienced a DLT.[2]

Visualizations

Onvansertib Mechanism of Action: PLK1 Inhibition

Onvansertib is a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, particularly during mitosis.[4] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.



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Caption: **Onvansertib** inhibits PLK1, leading to mitotic arrest and apoptosis.

Logical Workflow for Managing Adverse Events

This diagram outlines a general decision-making process for managing adverse events during **Onvansertib** treatment based on the available clinical trial data.



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Caption: Decision workflow for managing adverse events with **Onvansertib**.

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